molecular formula C15H9Cl2N3O2 B11467324 6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine

6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine

Cat. No.: B11467324
M. Wt: 334.2 g/mol
InChI Key: IFKJSVCVMRZTBT-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4,7-dichloroquinoline with 4-chloro-3-nitroaniline under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 6-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can lead to cell death in rapidly dividing cells such as cancer cells . Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring, along with the quinoline core, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H9Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine

InChI

InChI=1S/C15H9Cl2N3O2/c16-9-1-4-13-11(7-9)14(5-6-18-13)19-10-2-3-12(17)15(8-10)20(21)22/h1-8H,(H,18,19)

InChI Key

IFKJSVCVMRZTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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